

GLPG1837: A Technical Overview of its Impact on Epithelial Ion Transport

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GLPG1837

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Introduction

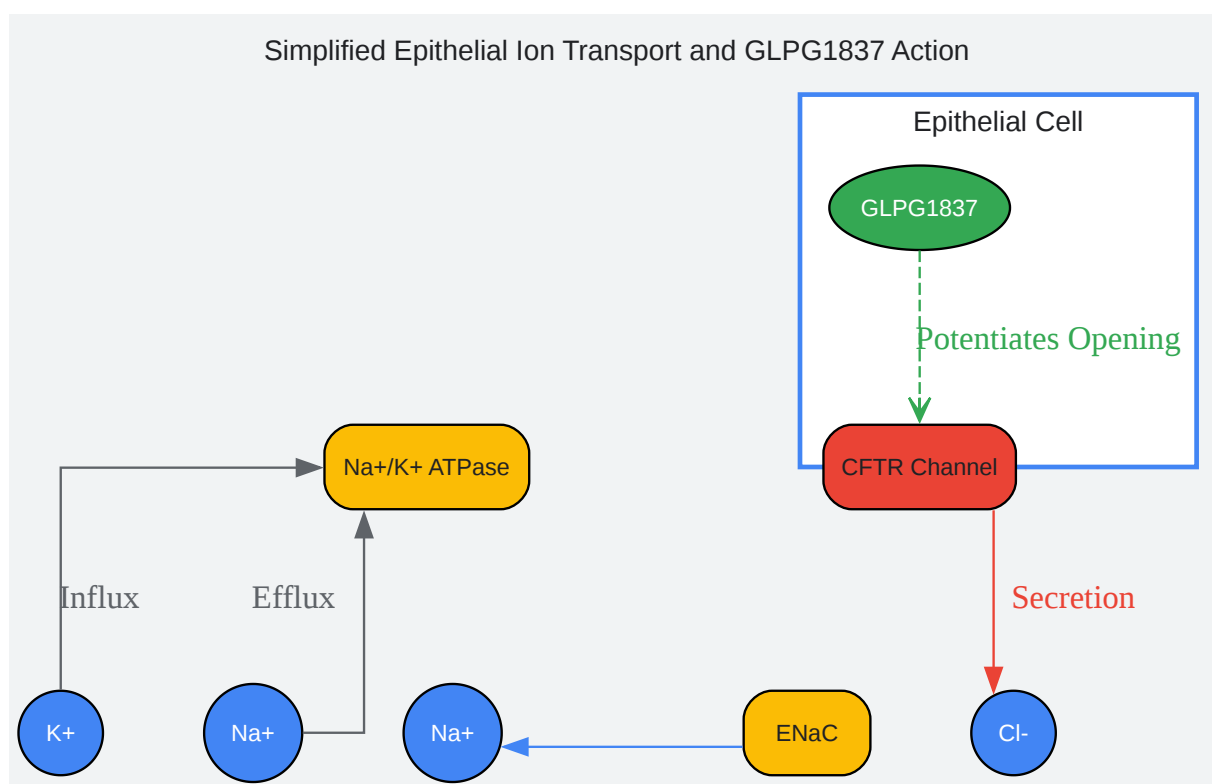
GLPG1837 (also known as ABBV-974) is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Developed by Galapagos and AbbVie, this small molecule has been investigated as a therapeutic agent for cystic fibrosis (CF), a genetic disorder characterized by defects in epithelial ion transport.[2] This technical guide provides an in-depth analysis of **GLPG1837**'s mechanism of action, its quantitative effects on CFTR function, and the experimental protocols used to characterize its activity.

Mechanism of Action: A CFTR Potentiator

GLPG1837 functions by directly targeting the CFTR protein, an anion channel crucial for regulating the transport of chloride and bicarbonate ions across epithelial cell membranes.[3] In individuals with specific CF-causing mutations, the CFTR protein may be present at the cell surface but exhibits impaired channel gating, meaning the channel does not open efficiently. **GLPG1837** is designed to address this defect by increasing the open probability of the CFTR channel, thereby enhancing the transepithelial transport of chloride ions.[2][4] This mechanism is particularly effective for Class III and IV CFTR mutations, which affect channel gating and conductance, respectively.[2]

Research suggests that **GLPG1837** shares a common mechanism of action and potentially a common binding site with ivacaftor (VX-770), another well-characterized CFTR potentiator.[5] Both molecules allosterically modulate the CFTR protein, stabilizing the open-channel conformation.[5][6]

The following diagram illustrates the simplified signaling pathway of epithelial ion transport and the role of **GLPG1837**.



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Caption: **GLPG1837** potentiates the CFTR channel, enhancing chloride secretion.

Quantitative Data on GLPG1837 Activity

The efficacy of **GLPG1837** has been quantified in various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of **GLPG1837** on CFTR Mutations

CFTR Mutation	Assay Type	EC50	Efficacy vs. VX-770	Reference
F508del	YFP Halide Assay	3 nM	-	[1]
G551D	YFP Halide Assay	339 nM	260%	[1] [7]
G551D/F508del	TECC	159 nM	173%	[7]
G178R	YFP Halide Assay	-	154%	[7]
S549N	YFP Halide Assay	-	137%	[7]
R117H	YFP Halide Assay	-	120%	[7]

Table 2: Clinical Efficacy of **GLPG1837** (SAPHIRA 1 Study - G551D Mutation)

Parameter	Baseline (Post-Ivacaftor Washout)	End of GLPG1837 Treatment	Change	Reference
Mean Sweat Chloride	97.7 mmol/L	68.7 mmol/L	-29.0 mmol/L	[8]
ppFEV1	68.5%	73.1%	+4.6%	[8]

Table 3: Clinical Efficacy of **GLPG1837** (SAPHIRA 2 Study - S1251N Mutation)

Parameter	Outcome	Reference
Sweat Chloride	Significant dose-dependent reduction	[2]
Lung Function	Regained and stable	[2]

Experimental Protocols

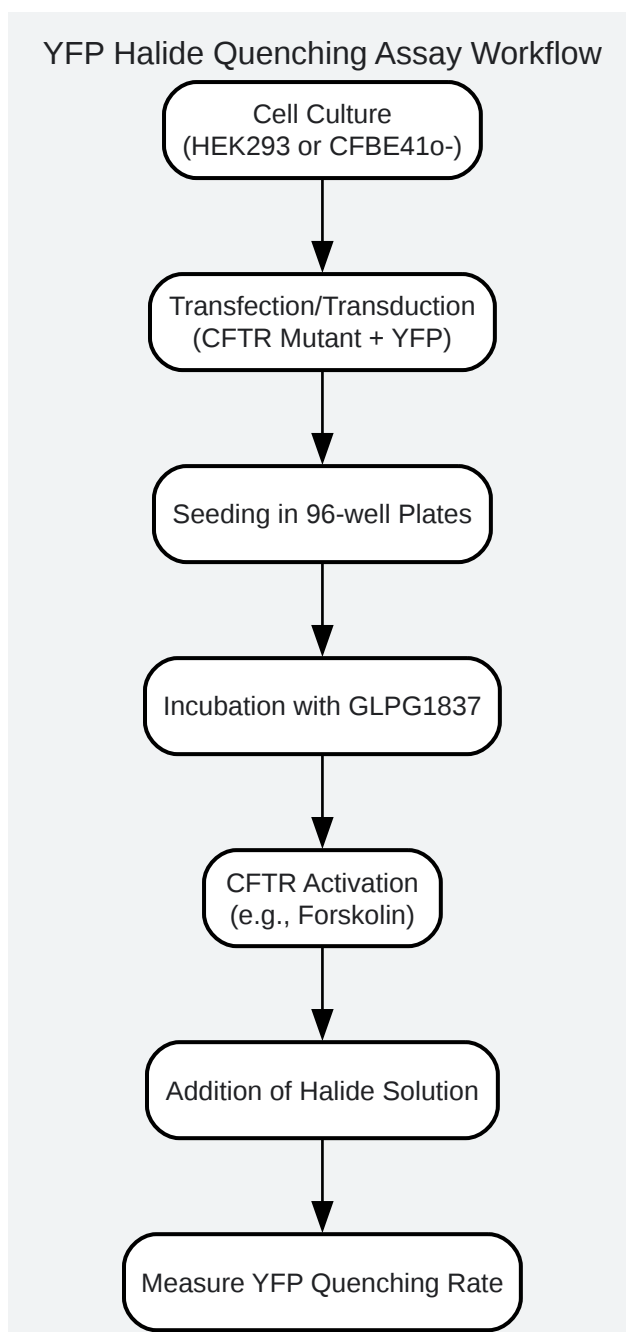
The characterization of **GLPG1837** involved several key experimental methodologies.

YFP Halide Quenching Assay

This high-throughput screening assay is used to measure CFTR-mediated chloride transport in cell lines expressing mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

Methodology:

- **Cell Culture:** HEK293 or CFBE410- cells are cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.[\[1\]](#)
- **Transfection/Transduction:** Cells are transfected with plasmids or transduced with adenoviruses containing the specific CFTR mutation and YFP.[\[1\]](#)
- **Cell Seeding:** Transfected/transduced cells are seeded in 96-well plates.[\[1\]](#)
- **Compound Incubation:** Cells are treated with various concentrations of **GLPG1837**.
- **CFTR Activation:** CFTR is activated using a cAMP agonist, typically forskolin (e.g., 10 μ M).[\[1\]](#)
- **Halide Quenching:** The rate of YFP fluorescence quenching upon the addition of a halide solution (e.g., iodide) is measured, which is proportional to the CFTR channel activity.



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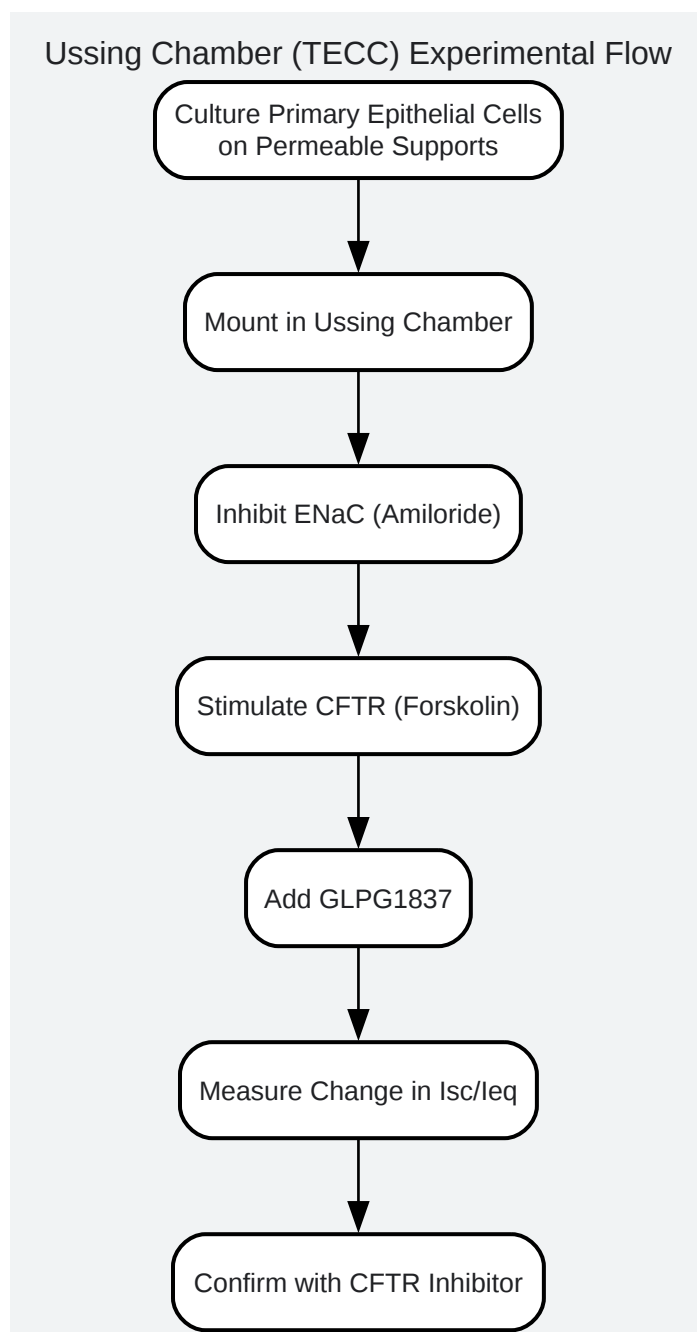
Caption: Workflow for the YFP halide quenching assay.

Ussing Chamber / Transepithelial Clamp Circuit (TECC)

This technique measures ion transport across primary epithelial cell monolayers cultured on permeable supports. It provides a more physiologically relevant assessment of CFTR activity.

Methodology:

- **Cell Culture:** Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.
- **Mounting:** The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.
- **ENaC Inhibition:** The epithelial sodium channel (ENaC) is inhibited by adding amiloride (e.g., 100 μ M) to the apical side.[\[4\]](#)
- **CFTR Stimulation:** CFTR is stimulated by adding forskolin (e.g., 10 μ M) to both the apical and basolateral sides.[\[4\]](#)
- **Potentiator Addition:** **GLPG1837** is added to both compartments at various concentrations.
- **Measurement:** The change in short-circuit current (I_{sc}) or equivalent current (I_{eq}) is measured, which reflects the net ion transport across the epithelium.[\[4\]](#)
- **CFTR Inhibition:** The specificity of the response is confirmed by adding a CFTR inhibitor, such as CFTRinh-172 (e.g., 10 μ M).[\[4\]](#)



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Caption: Ussing chamber experimental workflow for assessing CFTR activity.

Conclusion

GLPG1837 is a potent CFTR potentiator that has demonstrated significant activity in both preclinical models and clinical trials for cystic fibrosis. Its ability to enhance the function of various mutant CFTR proteins highlights its potential as a therapeutic agent. The quantitative

data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of CFTR modulation and epithelial ion transport. Further research into the precise binding site and long-term efficacy of **GLPG1837** will continue to advance our understanding of CFTR pharmacology and the development of novel therapies for cystic fibrosis.

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- To cite this document: BenchChem. [GLPG1837: A Technical Overview of its Impact on Epithelial Ion Transport]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#glpg1837-and-its-impact-on-epithelial-ion-transport]

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